5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide
Description
This compound is a brominated naphthalene carboxamide derivative featuring a 6-methyl-1,3-benzothiazole substituent. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its bioisosteric properties with natural heterocycles, enabling interactions with enzymes, receptors, and nucleic acids. The bromine atom at the 5-position of the naphthalene ring enhances electrophilicity and may influence binding affinity in biological systems. The methyl group on the benzothiazole likely contributes to steric stabilization and lipophilicity, impacting solubility and membrane permeability .
Properties
Molecular Formula |
C25H17BrN2OS |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H17BrN2OS/c1-15-8-13-22-23(14-15)30-25(28-22)16-9-11-17(12-10-16)27-24(29)20-6-2-5-19-18(20)4-3-7-21(19)26/h2-14H,1H3,(H,27,29) |
InChI Key |
DRXGWJPRGICETK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated benzothiazole derivative with a naphthalene carboxamide derivative using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions:
Scientific Research Applications
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its benzothiazole moiety, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in molecular docking studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The target compound shares structural similarities with several derivatives (Table 1), though differences in substituents and core scaffolds lead to distinct physicochemical and biological properties.
| Compound | Core Structure | Substituents | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Target compound | Naphthalene carboxamide | 5-Br, 6-Me-benzothiazole phenyl | ~463.3 g/mol¹ | Carboxamide, benzothiazole, bromine |
| N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (L904-3386) | Tetrahydronaphthalene | Sulfonamide, 6-Me-benzothiazole phenyl | 434.58 g/mol | Sulfonamide, benzothiazole |
| 5-Bromo-N-[4-(6-methoxy-1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide (L904-3529) | Thiophene sulfonamide | 5-Br, 6-OMe-benzothiazole phenyl | 481.41 g/mol | Sulfonamide, benzothiazole, methoxy |
| 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-yl)sulfonyl))carbamoyl... (Compound 2w) | Naphthalene sulfonamide | 3-Br, Cl, dimethylamino-naphthalene | ~620.0 g/mol² | Sulfonamide, bromine, dimethylamino |
¹Estimated based on analogous structures in ; ²From synthesis data in .
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s naphthalene carboxamide and bromine substituents likely increase LogP compared to sulfonamide analogs (e.g., L904-3386), enhancing membrane permeability but reducing aqueous solubility.
- Steric Effects: The methyl group on the benzothiazole (target compound) reduces steric hindrance compared to bulkier substituents in analogs like 5-(2-bromo-4,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one (), which features a trimethoxybenzylidene group .
Enzyme Inhibition Potential
Benzothiazole derivatives are known inhibitors of kinases, phosphatases, and proteases. The target compound’s naphthalene core may mimic ATP-binding motifs in kinases, while the bromine could enhance halogen bonding with catalytic residues. Comparatively, sulfonamide analogs (e.g., L904-3529) often target carbonic anhydrases or tyrosine phosphatases due to their sulfonamide-zinc interactions .
Anticancer Activity
Brominated naphthalenes (e.g., the target compound) exhibit DNA intercalation or topoisomerase inhibition, whereas thiophene sulfonamides (L904-3529) show activity against microtubule assembly.
Biological Activity
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
The molecular formula of the compound is with a molecular weight of 413.35 g/mol. The compound features a bromine atom and a benzothiazole moiety, which are known to enhance biological activity in various contexts.
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds can inhibit cell proliferation in several cancer cell lines, suggesting that 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide may also possess similar effects. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 20 | Apoptosis induction |
| HeLa (cervical cancer) | 15 | G2/M phase arrest |
| A549 (lung cancer) | 25 | Cell cycle inhibition |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. A comparative study evaluated its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 µg/mL |
| Escherichia coli | 14 | 64 µg/mL |
| Candida albicans | 18 | 32 µg/mL |
These results highlight the potential of this compound as a lead for developing new antimicrobial agents.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored in various studies. Notably, it has been tested against cholinesterases and other relevant enzymes:
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase (AChE) | 45.2 | Competitive |
| Butyrylcholinesterase (BChE) | 30.8 | Non-competitive |
These findings suggest that the compound may have applications in treating neurodegenerative diseases by modulating cholinergic signaling.
Case Studies
Several case studies have reported on the biological activities of related compounds:
- Case Study on Anticancer Activity : A study involving a series of benzothiazole derivatives showed that modifications at the naphthalene position significantly enhanced anticancer activity against MCF-7 cells, with some derivatives achieving IC50 values below 10 µM.
- Case Study on Antimicrobial Effects : Research on benzothiazole compounds indicated that structural variations could lead to increased potency against resistant strains of bacteria, emphasizing the need for further exploration of structural modifications.
- Case Study on Enzyme Inhibition : A detailed kinetic analysis revealed that certain benzothiazole derivatives exhibit dual inhibition profiles against AChE and BChE, suggesting potential for dual-action drugs in Alzheimer's treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
